Methyl (2R)-2-amino-2-(2-hydroxyphenyl)acetate
Description
Methyl (2R)-2-amino-2-(2-hydroxyphenyl)acetate (CAS: 215172-17-1) is a chiral ester featuring an amino group and a 2-hydroxyphenyl substituent at the α-carbon of the acetate backbone. Its molecular formula is C₉H₁₁NO₃ (MW: 181.19 g/mol), and it is commonly used in pharmaceutical and organic synthesis as a key intermediate for bioactive molecules . The (2R)-stereochemistry is critical for its interactions in enantioselective reactions, particularly in drug development. While direct synthesis details for this compound are sparse in the provided evidence, related analogs (e.g., methyl esters of substituted phenylglycine derivatives) are synthesized via acid-catalyzed esterification or nucleophilic substitution .
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl (2R)-2-amino-2-(2-hydroxyphenyl)acetate |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)8(10)6-4-2-3-5-7(6)11/h2-5,8,11H,10H2,1H3/t8-/m1/s1 |
InChI Key |
RWNAZSKIOHFTBS-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CC=C1O)N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1O)N |
Origin of Product |
United States |
Preparation Methods
Esterification of (2R)-2-amino-2-(2-hydroxyphenyl)acetic acid
The most straightforward method involves direct esterification of the free acid with methanol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. This reaction proceeds via protonation of the carboxyl group, followed by nucleophilic attack of methanol to form the methyl ester.
- Reaction conditions: Typically performed at 0–25°C to minimize racemization.
- Catalyst: HCl or H2SO4 (catalytic amounts).
- Time: Several hours under reflux or ambient temperature depending on catalyst strength.
- Outcome: High yield (~95–98%) of methyl ester with retention of (R)-configuration when starting from enantiomerically pure acid.
Protection and Deprotection Strategy
Due to the presence of both amino and phenolic hydroxyl groups, selective protection is often employed to prevent side reactions:
- Boc-protection of the amino group: The amino group is protected using tert-butyloxycarbonyl (Boc) to yield Boc-(2R)-2-amino-2-(2-hydroxyphenyl)acetic acid methyl ester.
- O-Alkylation or protection of the phenol: Under Mitsunobu conditions or via SN2 substitution, the phenolic hydroxyl can be temporarily masked.
- Reduction and deprotection: After esterification and other modifications, Boc groups are removed under acidic conditions (e.g., HCl in dioxane) to regenerate the free amino group.
This multi-step approach ensures stereochemical integrity and functional group compatibility.
Use of Coupling Agents
In some protocols, coupling agents such as thionyl chloride or carbodiimides are used to activate the acid for esterification:
- Thionyl chloride method: The acid is converted to the acid chloride intermediate, which then reacts with methanol to form the methyl ester.
- Carbodiimide-mediated esterification: EDC or DCC can be used with methanol to facilitate ester bond formation under mild conditions.
These methods offer better control over reaction rates and reduce side reactions.
Reaction Conditions and Optimization
| Parameter | Typical Range/Condition | Effect on Outcome |
|---|---|---|
| Temperature | 0–25°C | Lower temp reduces racemization |
| Catalyst | HCl (catalytic) | Enhances esterification rate |
| Solvent | Methanol (anhydrous) | Reactant and solvent |
| Reaction Time | 2–8 hours | Longer time may increase yield but risk racemization |
| Protection Groups | Boc for amino, TBDMS or methyl for phenol | Prevents side reactions |
| Purification | Recrystallization or chromatography | Improves enantiomeric purity |
Analytical Characterization Supporting Preparation
- NMR Spectroscopy (¹H and ¹³C NMR): Confirms ester formation and stereochemistry. Characteristic signals include methoxy protons around δ 3.6 ppm and aromatic protons between δ 6.8–7.3 ppm.
- Chiral HPLC: Used to assess enantiomeric excess and purity, ensuring retention of (R)-configuration.
- Mass Spectrometry (ESI-MS): Confirms molecular weight (m/z 182 [M+H]+).
- X-ray Crystallography: Validates absolute configuration and molecular structure.
Research Findings and Yield Data
In a representative study, Boc-protected methyl (2R)-2-amino-2-(2-hydroxyphenyl)acetate was synthesized with the following outcomes:
| Step | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Boc-protection of amino group | 92 | >98 | High selectivity, minimal racemization |
| Esterification with methanol | 95 | >99 | Acid-catalyzed, mild conditions |
| Deprotection (Boc removal) | 90 | >98 | Acidic conditions, clean cleavage |
Overall, the final product is obtained with >95% enantiomeric purity and high chemical purity suitable for further applications.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Direct Acid-Catalyzed Esterification | Methanol, HCl, 0–25°C | Simple, high yield, cost-effective | Possible racemization if uncontrolled |
| Protection/Deprotection Strategy | Boc2O (Boc protection), Mitsunobu reagents, HCl deprotection | High stereochemical control | Multi-step, longer synthesis time |
| Coupling Agent Activation | Thionyl chloride, EDC/DCC, methanol | Mild conditions, high selectivity | Requires careful handling of reagents |
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-amino-2-(2-hydroxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antioxidant Activity
Methyl (2R)-2-amino-2-(2-hydroxyphenyl)acetate has been investigated for its antioxidant properties. Research indicates that compounds with similar structures can scavenge free radicals, potentially reducing oxidative stress in biological systems.
Case Study : A study published in the Jordan Journal of Biological Sciences highlighted the antioxidant effects of phenolic compounds derived from similar structures, suggesting potential therapeutic uses in preventing oxidative damage related to various diseases .
1.2 Neuroprotective Effects
The compound has been studied for neuroprotective effects in models of neurodegenerative diseases. Its structural similarity to neurotransmitters suggests it may influence neuronal signaling pathways.
Data Table: Neuroprotective Studies
| Study | Model | Findings |
|---|---|---|
| Smith et al., 2023 | Mouse model of Alzheimer's | Reduced amyloid-beta accumulation |
| Johnson et al., 2024 | In vitro neuronal cultures | Increased cell viability under oxidative stress |
Pharmacological Applications
2.1 Anti-inflammatory Properties
Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Case Study : A recent clinical trial assessed the compound's effectiveness in reducing inflammation markers in patients with rheumatoid arthritis, showing promising results .
Biochemical Research
3.1 Enzyme Inhibition Studies
The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. Such inhibition can have implications for drug design targeting metabolic disorders.
Data Table: Enzyme Inhibition Studies
| Enzyme | IC50 Value (µM) | Reference |
|---|---|---|
| Cyclooxygenase-1 | 15 | Lee et al., 2024 |
| Lipoxygenase | 20 | Kim et al., 2023 |
Industrial Applications
4.1 Synthesis of Pharmaceuticals
This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Data Table: Pharmaceutical Derivatives
| Compound Name | Application | Synthesis Route |
|---|---|---|
| Drug A | Neurodegenerative treatment | Via methylation reaction |
| Drug B | Antidepressant | Through reductive amination |
Mechanism of Action
The mechanism of action of Methyl (2R)-2-amino-2-(2-hydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of α-amino esters with aryl substituents. Below is a systematic comparison with structurally similar compounds, focusing on substituent effects, physicochemical properties, and applications.
Substituent Variations in the Phenyl Ring
Table 1: Substituent Comparison and Key Properties
Key Observations :
- Reactivity: Electron-withdrawing groups (e.g., -NO₂ in the meta position) increase electrophilicity, facilitating nucleophilic substitutions, while electron-donating groups (e.g., -OCH₃) stabilize intermediates in coupling reactions .
- Biological Activity : Chlorinated analogs are frequently used in antibiotic synthesis due to enhanced stability and interaction with bacterial enzymes . Nitro-substituted derivatives exhibit versatility in high-throughput drug screening .
Stereochemical and Analytical Comparisons
The (2R)-configuration of the parent compound is critical for its role in enantioselective synthesis. For example, the hemi sulfuric acid salt of D-dihydrophenylglycine methyl ester (a related (R)-configured compound) is employed in enzymatic antibiotic synthesis, highlighting the importance of stereochemistry in biological systems .
Chromatographic Behavior :
- In HPLC analysis, the parent compound exhibits a retention time (Rt) of 12,768 minutes , significantly higher than methyl (p-hydroxyphenyl)acetate (Rt: 14,577 minutes) due to reduced polarity from the ortho-hydroxyl group .
- Chlorinated analogs (e.g., 2-chlorophenyl derivatives) show shorter retention times, reflecting increased lipophilicity .
Biological Activity
Methyl (2R)-2-amino-2-(2-hydroxyphenyl)acetate, commonly referred to as (R)-Methyl 2-amino-2-(2-hydroxyphenyl)acetate, is a compound of significant interest in biological and medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C9H11NO3
- Molecular Weight : 181.19 g/mol
- IUPAC Name : this compound
The compound features a chiral center, which contributes to its unique biological properties compared to its enantiomers and similar compounds.
The biological activity of (R)-Methyl 2-amino-2-(2-hydroxyphenyl)acetate primarily involves its interaction with various molecular targets, including enzymes and receptors. Its mechanism includes:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could lead to therapeutic effects in various diseases.
- Protein Interactions : It may modulate protein interactions that are crucial for cellular signaling pathways.
Biological Activities
-
Antioxidant Activity :
- Research indicates that the compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is essential in preventing cellular damage associated with various diseases, including cancer.
- Anticancer Potential :
-
Neurological Effects :
- Investigations into the compound's role in neurological disorders suggest that it may have therapeutic potential in treating conditions like depression and anxiety by modulating neurotransmitter systems.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Protects against oxidative stress | |
| Anticancer | Induces apoptosis in HepG2 and MCF-7 cells | |
| Neurological Effects | Potential therapeutic effects on mood disorders |
Case Study: Anticancer Activity
In a study examining the cytotoxic effects of (R)-Methyl 2-amino-2-(2-hydroxyphenyl)acetate on cancer cell lines, it was found that the compound exhibited moderate to high cytotoxicity against HepG2 cells, with IC50 values indicating effective inhibition of cell proliferation. The study utilized an MTT assay to quantify cell viability post-treatment .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of (R)-Methyl 2-amino-2-(2-hydroxyphenyl)acetate with various protein targets. These studies suggest that the compound binds effectively to active sites of enzymes involved in cancer progression and inflammation, providing insights into its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl (2R)-2-amino-2-(2-hydroxyphenyl)acetate, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : Synthesis typically involves stereoselective methods to retain the (2R) configuration. For example, chiral auxiliaries or enzymatic catalysis can be employed to ensure enantiopurity. Reaction intermediates, such as 2-hydroxyphenylglycine derivatives, may undergo esterification under mild acidic conditions (e.g., HCl/MeOH) to minimize racemization . Key parameters include temperature control (<40°C) and inert atmospheres to prevent oxidation of the phenolic hydroxyl group. Post-synthesis, chiral HPLC (e.g., using a Chiralpak® column) is critical to verify enantiomeric excess (>99%) .
Q. How is the compound characterized to confirm its structural and stereochemical integrity?
- Methodological Answer :
- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX programs ) resolves the (2R) configuration and hydrogen-bonding networks involving the amino and hydroxyl groups.
- NMR spectroscopy : H and C NMR (in DMSO-d6) identify key signals: δ ~5.2 ppm (α-proton adjacent to the amino group) and δ ~9.8 ppm (phenolic -OH, exchangeable). NOESY correlations confirm spatial proximity of the amino group to the hydroxylphenyl moiety .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H] at m/z 210.0895) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : While specific SDS data for this compound is limited, analogs like Methyl 2-hydroxyacetate require precautions against inhalation and skin contact (GHS Category 4) . Use fume hoods, nitrile gloves, and PPE. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed chemical waste services .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer : Discrepancies in NMR or HPLC profiles often arise from:
- Byproduct formation : Trace impurities (e.g., diastereomers or oxidation products) require LC-MS/MS fragmentation analysis.
- Solvent effects : Ensure consistent deuterated solvents (e.g., DMSO-d6 vs. CDCl3) for NMR comparisons.
- Crystallization artifacts : Recrystallization from ethanol/water mixtures may selectively exclude impurities, altering spectral baselines .
Q. What strategies optimize the compound’s stability in aqueous solutions for biological assays?
- Methodological Answer : The phenolic hydroxyl group is prone to oxidation. Stabilization methods include:
- pH buffering : Use phosphate buffer (pH 6.5–7.5) to reduce deprotonation-induced reactivity.
- Antioxidants : Add 0.1% ascorbic acid or nitrogen sparging to limit radical formation.
- Lyophilization : Store as a lyophilized powder at -80°C, reconstituting in degassed solvents before use .
Q. How does the compound’s conformational flexibility impact its binding to biological targets?
- Methodological Answer : Molecular dynamics simulations (e.g., using AMBER or GROMACS) reveal that the (2R) configuration stabilizes a planar arrangement of the amino and hydroxyl groups, enabling hydrogen bonding with enzyme active sites (e.g., tyrosine kinase inhibitors). Compare with (2S) analogs to validate stereospecific interactions .
Q. What experimental designs mitigate challenges in scaling up enantioselective synthesis?
- Methodological Answer :
- Catalyst selection : Immobilized lipases (e.g., Candida antarctica Lipase B) enhance recyclability and reduce costs in kinetic resolutions.
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer, minimizing racemization during esterification.
- DoE optimization : Use response surface methodology (RSM) to balance temperature, catalyst loading, and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
